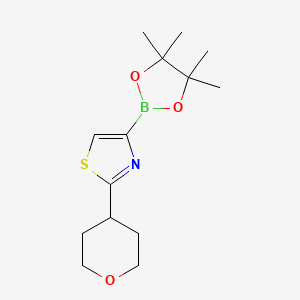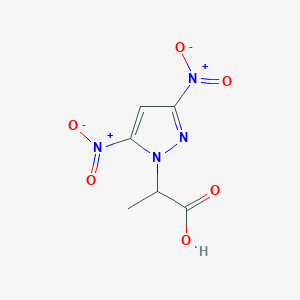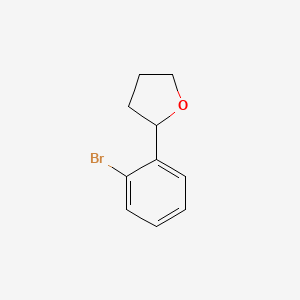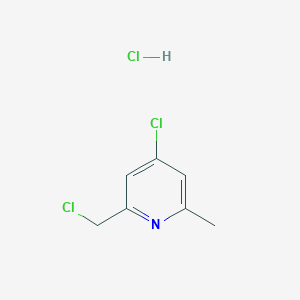![molecular formula C14H12N4O3 B11714807 2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of azetidine, oxadiazole, and isoindole moieties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-Isoindol-1,3(2H)-dion umfasst in der Regel mehrere Schritte:
Bildung des Azetidinrings: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht werden.
Synthese des Oxadiazolrings: Dieser Schritt beinhaltet oft die Reaktion von Hydraziden mit Carbonsäuren oder deren Derivaten.
Kopplung der Azetidin- und Oxadiazolringe: Dies kann mit verschiedenen Kopplungsmitteln und Katalysatoren erfolgen, um das gewünschte Zwischenprodukt zu bilden.
Bildung der Isoindoleinheit: Dieser Schritt beinhaltet die Cyclisierung des Zwischenprodukts zur Bildung der endgültigen Verbindung.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdurchsatzscreening für Reaktionsbedingungen sowie die Entwicklung skalierbarer Prozesse für jeden Schritt umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Azetidin- und Isoindoleinheiten.
Reduktion: Reduktionsreaktionen können ebenfalls auftreten, insbesondere am Oxadiazolring.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den Ringen durch andere Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So könnte Oxidation beispielsweise Oxide oder Ketone ergeben, während Reduktion Alkohole oder Amine erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung könnte diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre strukturellen Merkmale deuten darauf hin, dass sie möglicherweise mit verschiedenen biologischen Zielstrukturen interagiert.
Medizin
In der medizinischen Chemie könnte diese Verbindung auf ihre möglichen therapeutischen Eigenschaften untersucht werden. Ihre einzigartige Kombination von funktionellen Gruppen könnte es ihr ermöglichen, mit spezifischen Enzymen oder Rezeptoren zu interagieren.
Industrie
In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien eingesetzt werden. Ihre strukturellen Merkmale könnten Polymeren oder anderen Materialien einzigartige Eigenschaften verleihen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-{[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-Isoindol-1,3(2H)-dion hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie könnte es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Wege könnten Signaltransduktion, Enzyminhibition oder Rezeptoraktivierung umfassen.
Wirkmechanismus
The mechanism of action of 2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist.
Methyl (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat: Eine komplexe organische Verbindung mit einer ähnlichen Indolstruktur.
Einzigartigkeit
2-{[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-Isoindol-1,3(2H)-dion ist einzigartig aufgrund seiner Kombination aus Azetidin-, Oxadiazol- und Isoindoleinheiten. Diese Kombination findet man nicht häufig in anderen Verbindungen, was sie zu einem wertvollen Molekül für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C14H12N4O3 |
|---|---|
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
2-[[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N4O3/c19-13-9-3-1-2-4-10(9)14(20)18(13)7-11-16-12(21-17-11)8-5-15-6-8/h1-4,8,15H,5-7H2 |
InChI-Schlüssel |
VPNCVBQTOPCYNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
![2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11714731.png)

![3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B11714737.png)

![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide](/img/structure/B11714743.png)


![3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714765.png)
![methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B11714769.png)
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714778.png)
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)

